N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide, also known as AZD4547, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide binds to the ATP-binding site of FGFRs, thereby preventing their activation and downstream signaling. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits tumor growth, induces apoptosis, and reduces angiogenesis, thereby preventing the formation of new blood vessels that support tumor growth. Additionally, N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of FGFRs, making it an ideal tool for studying the role of FGFRs in cancer. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research on N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide. One area of interest is the development of combination therapies that include N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide and other cancer treatments. Additionally, there is a need for further studies to determine the optimal dosing and administration of N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide in different types of cancer. Finally, research is needed to identify biomarkers that can predict the response to N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide treatment in cancer patients.
Synthesis Methods
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide can be synthesized through a multi-step process involving the reaction of 2-fluoro-4-nitrobenzoic acid with 2-azepan-1-ylethylamine followed by reduction and coupling reactions. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide has been extensively studied for its potential use in cancer treatment. FGFRs are known to play a critical role in tumor growth and progression, and their overexpression has been linked to several types of cancer, including breast, lung, and bladder cancer. N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide inhibits FGFRs, thereby preventing tumor growth and inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-[3-[2-(azepan-1-yl)ethyl-methylamino]-3-oxopropyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O2/c1-22(14-15-23-12-6-2-3-7-13-23)18(24)10-11-21-19(25)16-8-4-5-9-17(16)20/h4-5,8-9H,2-3,6-7,10-15H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRNQLRCVYYHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCCCC1)C(=O)CCNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.